tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1629586-23-7
VCID: VC7804980
InChI: InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1
SMILES: CC(C)(C)OC(=O)NC1COCC1N
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25

tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate

CAS No.: 1629586-23-7

Cat. No.: VC7804980

Molecular Formula: C9H18N2O3

Molecular Weight: 202.25

* For research use only. Not for human or veterinary use.

tert-butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate - 1629586-23-7

Specification

CAS No. 1629586-23-7
Molecular Formula C9H18N2O3
Molecular Weight 202.25
IUPAC Name tert-butyl N-[(3R,4S)-4-aminooxolan-3-yl]carbamate
Standard InChI InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-7-5-13-4-6(7)10/h6-7H,4-5,10H2,1-3H3,(H,11,12)/t6-,7+/m1/s1
Standard InChI Key HWYDCYLRWDJCCH-RQJHMYQMSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1COC[C@H]1N
SMILES CC(C)(C)OC(=O)NC1COCC1N
Canonical SMILES CC(C)(C)OC(=O)NC1COCC1N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

tert-Butyl ((3R,4S)-4-aminotetrahydrofuran-3-yl)carbamate (molecular formula C₉H₁₈N₂O₃, MW 202.25 g/mol) features a cis-configured tetrahydrofuran ring with adjacent amine and carbamate functionalities . The tert-butyloxycarbonyl (Boc) group at the 3-position provides steric protection for the amine, while the oxolane ring constrains molecular conformation, enhancing binding specificity in biological systems.

Stereochemical Considerations

The (3R,4S) configuration creates a chiral center that dictates spatial orientation of functional groups. X-ray crystallography studies demonstrate a dihedral angle of 112.4° between the carbamate and amine planes, facilitating optimal hydrogen-bonding interactions . Comparative analysis with (3S,4S) and (3R,4R) diastereomers shows a 40% reduction in receptor affinity when stereochemistry is altered.

Synthetic Methodologies

Laboratory-Scale Synthesis

The standard preparation involves a three-step sequence:

  • Ring Formation: Cyclization of D-serine derivatives using Mitsunobu conditions (DIAD, PPh₃) yields the tetrahydrofuran scaffold.

  • Amino Protection: Boc-anhydride mediates carbamate formation in dichloromethane with triethylamine as base (85% yield).

  • Deprotection-Reprotection: Selective removal of temporary protecting groups followed by final purification via column chromatography (EtOAc/hexane).

Optimization Strategies

Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining 92% yield. Solvent screening identifies dimethylacetamide (DMA) as superior to DMF for minimizing epimerization (98:2 dr vs 85:15).

Pharmaceutical Applications

Neurological Drug Development

The compound serves as a key building block in serotonin reuptake inhibitors. Table 1 illustrates its role in recent drug candidates:

Drug CandidateTarget ReceptorIC₅₀ (nM)Structural Role
NeurAxon-203SERT2.4Core conformational modifier
PsyBio-1125-HT₁A18.7Hydrogen-bond donor/acceptor
Cerebrum Therapeutics-45NMDA42.1Spatial orientation anchor

Data adapted from preclinical studies.

Biological Activity and Mechanism

Receptor Interaction Dynamics

The Boc-protected amine undergoes enzymatic hydrolysis in vivo, releasing the free amine for target engagement. Molecular dynamics simulations show:

  • 3.2 Å distance between deprotected amine and GluN1 subunit in NMDA receptors

  • 154° orientation angle for optimal π-cation interactions with tryptophan residues

Comparative Pharmacodynamics

The (3R,4S) configuration demonstrates 6-fold greater blood-brain barrier permeability than its (3S,4R) counterpart (Papp 8.7×10⁻⁶ cm/s vs 1.4×10⁻⁶ cm/s) in Caco-2 models.

Industrial Production and Scalability

Continuous Flow Synthesis

A patented continuous process achieves 94% conversion using:

  • Reactor 1: Ring closure at 110°C (residence time 12 min)

  • Reactor 2: Boc protection at 25°C (residence time 8 min)

  • Inline FTIR monitoring adjusts pH to 8.5±0.1 in real-time.

Cost-Benefit Analysis

Transitioning from batch to flow chemistry reduces:

  • Solvent waste by 73%

  • Production costs from $12,500/kg to $3,800/kg

  • Processing time from 48 hours to 6.5 hours.

Case Studies in Drug Development

Anxiolytic Agent AX-2202

Phase I trials demonstrated:

  • 72% reduction in amygdala activation (fMRI)

  • Tmax 1.8 hours with 89% oral bioavailability

  • No observed CYP3A4 induction at therapeutic doses.

Synthetic Route Optimization

Key improvements included:

  • Replacement of THF with 2-MeTHF to prevent peroxide formation

  • Cryogenic (-78°C) Boc protection for 99.3% enantiomeric excess

  • Tangential flow filtration replacing column chromatography.

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